Product packaging for Methyl 2-amino-3-cyclopropylpropanoate(Cat. No.:)

Methyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B13243901
M. Wt: 143.18 g/mol
InChI Key: FNMJQKSDSQUBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-cyclopropylpropanoate is a chiral amino acid ester featuring a cyclopropane moiety, making it a valuable building block in organic synthesis and pharmaceutical research. The compound is supplied as its hydrochloride salt (CAS 206438-31-5) with a molecular formula of C7H14ClNO2 and a molecular weight of 179.645 g/mol . The cyclopropyl group is a key structural motif known to confer conformational rigidity and metabolic stability to molecules, often enhancing their biological activity. This ester is a crucial synthetic intermediate for the preparation of β-amino acids and more complex peptidomimetics . Its primary research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and as a core structure in medicinal chemistry for designing novel enzyme inhibitors or receptor ligands. The methyl ester functionality enhances the compound's solubility and serves as a protecting group that can be readily modified, offering versatile pathways for further chemical transformation. Handling and Safety: This product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13243901 Methyl 2-amino-3-cyclopropylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJQKSDSQUBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Amino 3 Cyclopropylpropanoate and Its Stereoisomers

Foundational Strategies for Cyclopropyl (B3062369) Amino Acid Construction

Several core strategies have been established for the synthesis of the cyclopropylglycine framework. These methods provide access to the basic carbon skeleton, which can then be elaborated to the target molecule.

One of the fundamental approaches to forming the cyclopropane (B1198618) ring involves the intramolecular or intermolecular cyclization of a suitable precursor via nucleophilic attack. A common method is the cyclodialkylation of a glycine (B1666218) equivalent that has been rendered nucleophilic by enolization. researchgate.net For example, a dialkyl malonate can be treated with 1,2-dibromoethane (B42909) in the presence of a base to yield a dialkyl cyclopropane-1,1-dicarboxylate. researchgate.net This intermediate can then be converted to the amino acid through subsequent chemical transformations. This strategy is advantageous for its use of readily available starting materials and its scalability. researchgate.net

The addition of carbenes or carbenoids to alkenes is a direct and widely used method for forming cyclopropane rings. researchgate.net In the context of amino acid synthesis, this involves reacting an unsaturated amino acid derivative, such as a dehydroalanine (B155165) derivative, with a cyclopropanating agent. google.com The reaction of a substituted diazomethane (B1218177) with a dehydroalanine derivative can form a 5-substituted pyrazoline, which can then be converted into the cyclopropyl amino acid. google.com This approach is versatile, as the choice of alkene and carbene precursor allows for the introduction of various substituents onto the cyclopropane ring.

An alternative to constructing the cyclopropane ring during the synthesis is to begin with a molecule that already contains this motif and perform functional group interconversions. researchgate.net A key example is the use of cyclopropanecarbaldehyde, which can be converted into the corresponding amino acid via the Strecker reaction. researchgate.net Another pathway involves starting with a more complex cyclopropane-containing molecule, such as 5-cyclopropyl-3-hydroxyisoxazole, and chemically modifying it to introduce the amino and ester functionalities. rsc.org This strategy is particularly useful when specific substituted cyclopropane precursors are readily accessible.

Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by vicinal electron-donating and electron-accepting groups, which activate the cyclopropane ring for nucleophilic ring-opening. researchgate.netthieme-connect.com This reaction provides a powerful method for accessing 1,3-bifunctionalized compounds. thieme-connect.comnih.gov The process is often catalyzed by a Lewis acid, which coordinates to the acceptor group, facilitating the nucleophilic attack and cleavage of the distal C-C bond of the cyclopropane. acs.org For instance, the Yb(OTf)₃-catalyzed ring-opening of D-A cyclopropanes with sulfenamides has been shown to produce γ-aminated structures. acs.org This strategy can be rendered asymmetric through the use of chiral catalysts, making it a valuable tool for synthesizing enantioenriched γ-amino acid derivatives. nih.gov

Enantioselective Synthesis of Methyl 2-amino-3-cyclopropylpropanoate

Achieving stereocontrol in the synthesis of this compound is critical for its application in biologically active molecules. Enantioselective methods aim to produce a single desired stereoisomer, often relying on chiral catalysts or auxiliaries.

Transition metal catalysis is a premier strategy for the asymmetric synthesis of cyclopropyl amino acids. rsc.orgnih.gov Chiral transition metal complexes can effectively control the stereochemical outcome of cyclopropanation reactions. A notable example is the use of a chiral rhodium complex, Rh₂((R)-BTPCP)₄, to catalyze the reaction between an amino-substituted diazo compound and an alkene. rsc.org This method has been successfully applied to synthesize a wide range of non-canonical α-amino carboxylates bearing a cyclopropyl ring, achieving high yields, excellent diastereoselectivity (often as a single diastereoisomer), and high enantiomeric ratios. rsc.org The versatility of this approach allows for the synthesis of various derivatives by changing the catalyst and substrates. rsc.org

The table below summarizes representative results for the rhodium-catalyzed asymmetric synthesis of cyclopropyl α-amino carboxylates, highlighting the effectiveness of this methodology.

EntryDiazo Compound Substituent (R¹)Alkene Substituent (R²)Yield (%)Enantiomeric Ratio (er)
14-MeO-PhH9799.5:0.5
24-F-PhH91>99.5:0.5
32-ThienylH8599:1
4MeH7097.5:2.5
5PhMe8899:1
Data derived from studies on the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates using Rh₂(R)-BTPCP)₄ catalyst. rsc.org

This transition metal-catalyzed approach provides a reliable and efficient route to enantiomerically enriched cyclopropyl amino acid esters, including the precursors to this compound.

Organocatalytic Enantioselective Pathways for α-Amino Acid Esters

Organocatalysis has emerged as a complementary approach to metal-based systems, avoiding the use of potentially toxic and expensive metals. These reactions utilize small, chiral organic molecules to catalyze asymmetric transformations. One relevant strategy is the enantioselective cyclopropanation of α,β-unsaturated aldehydes via iminium ion activation. nih.gov

In this approach, a chiral secondary amine catalyst, such as a MacMillan catalyst, reversibly reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating a Michael addition by a nucleophile, such as a stabilized sulfonium (B1226848) ylide. The bulky framework of the catalyst shields one face of the iminium ion, directing the ylide to attack from the opposite face, thus controlling the stereochemistry of the resulting cyclopropane. For the synthesis of the target amino acid, a precursor like 3-cyclopropylacrolein could be reacted with a glycine-derived nucleophile in the presence of a chiral organocatalyst. nih.gov

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.orgsigmaaldrich.com An auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the enantioenriched product. sigmaaldrich.com Common auxiliaries include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.org

A potential route for synthesizing this compound using this approach would involve the acylation of a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, with 3-cyclopropylacryloyl chloride. The resulting N-enoyl derivative can then undergo a diastereoselective transformation. For instance, a diastereoselective Michael addition of an amine equivalent or an electrophilic amination of the corresponding enolate would set the α-stereocenter. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming reagent to the less hindered face. Finally, mild hydrolysis or alcoholysis removes the auxiliary, which can often be recovered, to yield the desired enantiomerically enriched amino acid or its ester. tcichemicals.com

Chemoenzymatic Synthesis Methods

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Two primary enzymatic strategies are applicable for producing enantiopure this compound: kinetic resolution of a racemate and asymmetric synthesis from a prochiral precursor.

Asymmetric Reductive Amination: A highly efficient method for producing (S)-cyclopropylglycine involves the asymmetric reductive amination of the corresponding α-keto acid, cyclopropylglyoxylic acid. mdpi.com This biotransformation can be achieved using an engineered biocatalytic system, for example, co-expressing a leucine (B10760876) dehydrogenase (LDH) for the amination and a formate (B1220265) dehydrogenase (FDH) for in-situ regeneration of the NADH cofactor. mdpi.com The system drives the reaction to completion, affording the (S)-amino acid with excellent enantiomeric excess (>99% ee) and high yield. mdpi.com The resulting amino acid can then be esterified via standard chemical methods to give the final product.

Kinetic Resolution: Alternatively, a racemic mixture of this compound can be resolved using a lipase (B570770) in a process called kinetic resolution. mdpi.com Lipases can selectively acylate one enantiomer of the amino ester in a non-aqueous solvent, using an acyl donor like ethyl acetate. For example, Candida antarctica lipase B (CAL-B) is known to be highly effective in resolving various amino esters. researchgate.net The reaction proceeds until approximately 50% conversion, at which point the mixture contains one enantiomer as the unreacted amino ester and the other as the N-acylated product. These two compounds can then be separated chromatographically.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amino Esters Data is representative of the methodology for resolving amino esters. researchgate.net

EnzymeAcyl DonorSolventConversion (%)ee (%) (Substrate)ee (%) (Product)E-value
CAL-BEthyl ButanoateTBME/TAA50>9999>200
Lipase PSEthyl AcetateDiisopropyl Ether489593>100
A. niger LipaseVinyl AcetateHexane50>99>99>200

Specific Precursors and Reaction Pathways for this compound

The synthesis of this compound can be achieved through various pathways, often relying on the strategic introduction of the cyclopropyl, amino, and methyl ester functionalities. Key methods are based on the modification of existing cyclopropyl-containing molecules or the construction of the cyclopropane ring during the synthesis.

Selection and Transformation of Cyclopropyl-Containing Starting Materials

Key starting materials and their transformations include:

Cyclopropyl Methyl Ketone: A facile, multi-gram scale synthesis can be initiated from this inexpensive ketone. researchgate.net The ketone can be oxidized to form cyclopropylglyoxylic acid, which then serves as a direct precursor for introducing the amino group via reductive amination. researchgate.net

Cyclopropanecarbaldehyde: This aldehyde is a versatile starting point for the Strecker reaction, a classic method for amino acid synthesis. researchgate.net The reaction involves treating the aldehyde with an amine source (like ammonia) and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting aminonitrile to yield the corresponding amino acid, which can then be esterified.

Malonate Derivatives and Epichlorohydrin: An alternative route involves the alkylation of malonates with epichlorohydrin, which furnishes a diastereopure bicyclic lactone intermediate. nih.gov This lactone can be converted through a series of steps, including a Hofmann rearrangement to form a bicyclic carbamate, which is then opened to yield the desired cyclopropane amino acid structure. nih.gov

Carbene or Ylide Addition to Alkenes: While more complex, the cyclopropane ring itself can be constructed during the synthesis. This involves the reaction of carbenes or ylides with suitable alkene precursors that already contain the amino and ester functionalities or their protected equivalents. researchgate.net

Summary of Synthetic Precursors
Starting MaterialKey TransformationReference
Cyclopropyl Methyl KetoneOxidation followed by Reductive Amination researchgate.net
CyclopropanecarbaldehydeStrecker Reaction researchgate.net
Dialkyl MalonatesCyclodialkylation with 1,2-dibromoethane researchgate.net
Malonates + EpichlorohydrinAlkylation to form a bicyclic lactone, followed by Hofmann rearrangement and ring-opening nih.gov

Esterification and Amidation Protocols in Amino Acid Synthesis

The introduction of the methyl ester and amino groups are critical steps in the synthesis. These can be accomplished through various standard and modern organic chemistry protocols.

Esterification: The conversion of the carboxylic acid function of 2-amino-3-cyclopropylpropanoic acid to its methyl ester is typically achieved through standard methods. Fischer esterification, involving treatment of the amino acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), is a common approach. Alternatively, for more sensitive substrates, reagents like thionyl chloride in methanol or diazomethane can be used.

Amidation/Amination: The amino group is often introduced via reductive amination of an α-keto acid precursor, such as cyclopropylglyoxylic acid. researchgate.net This process involves the reaction of the keto acid with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the amine. Enzymes like amino acid dehydrogenases can be employed for this transformation, offering high stereoselectivity. researchgate.net In other strategies, the amino group is carried through the synthesis from a starting material like a glycine equivalent. researchgate.net Modern methods for direct amidation of unprotected amino acids using Lewis acid catalysts have also been developed, which can be applicable in certain synthetic contexts. nih.gov

Stereocontrol in the Formation of Specific Enantiomers (e.g., (R)- and (S)-forms)

Controlling the stereochemistry at the α-carbon is essential for many applications of amino acids. Several strategies have been developed to produce specific enantiomers of this compound.

Enzymatic Resolution: One of the most effective methods is the enzymatic resolution of a racemic mixture. For instance, the racemic N-Boc-protected methyl ester of cyclopropylglycine can be hydrolyzed using the inexpensive enzyme papain. researchgate.net This process selectively acts on one enantiomer, allowing for the separation of both the (R)- and (S)-forms with high enantiomeric excess (≥99%). researchgate.net Leucine dehydrogenase has also been used in the reductive amination step to produce (S)-cyclopropylglycine with no detectable R-enantiomer. researchgate.net

Chiral Auxiliaries: Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of a key reaction. For example, Oppolzer's chiral auxiliary has been used to access enantiopure cyclic amino acid derivatives in related syntheses. nih.gov

Asymmetric Cyclopropanation: When the cyclopropane ring is formed during the synthesis, chiral catalysts or controllers can be used to induce stereoselectivity. For example, the cyclopropanation of an allylic alcohol can be performed in the presence of a chiral controller like N,N,N′,N′-tetramethyl-d-tartaric acid diamide (B1670390) butylboronate to favor the formation of a specific stereoisomer. researchgate.net

Chiral Starting Materials: Utilizing starting materials that are already enantiomerically pure is a straightforward approach. For instance, the use of chiral epoxides in syntheses starting from malonates can furnish chiral cyclopropane amino acids. nih.gov Similarly, if chirality is present in a dehydroalanine derivative used as a precursor, optically active cyclopropyl amino acids can be prepared directly without needing a resolution step. google.com

Methods for Stereocontrol
MethodDescriptionTypical OutcomeReference
Enzymatic ResolutionUse of enzymes (e.g., papain, leucine dehydrogenase) to selectively react with one enantiomer of a racemic mixture.High enantiomeric excess (≥99% ee) for both (R) and (S) forms. researchgate.net
Asymmetric CyclopropanationEmploying chiral catalysts or controllers during the formation of the cyclopropane ring.Favored production of a specific stereoisomer. researchgate.net
Chiral Starting MaterialsBeginning the synthesis with an enantiomerically pure precursor (e.g., chiral epoxide).Direct formation of chiral products without resolution. nih.gov
Chiral AuxiliariesTemporary attachment of a chiral group to guide a stereoselective transformation.Formation of enantiopure cyclic amino acids. nih.gov

Chemical Transformations and Derivatization of this compound

The presence of three distinct functional components—the cyclopropane ring, the primary amine, and the methyl ester—allows for a wide range of chemical transformations and derivatizations.

Reactions Involving the Cyclopropane Ring System (e.g., Ring-opening Reactions)

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, such as with acids, electrophiles, or upon heating. researchgate.net While the specific reactivity of this compound is not extensively detailed, the behavior of analogous systems provides insight into its potential transformations.

Acid-Catalyzed Ring Opening: Treatment with strong acids can lead to the cleavage of a C-C bond in the cyclopropane ring. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement in the presence of AlCl₃. researchgate.net In a different study, the synthesis of a related cyclopropyl-containing amino acid involved a step where the cyclopropane ring was opened with hydrobromic acid to form a 3-bromopropyl intermediate, which was later re-cyclized. rsc.org

Rearrangement Reactions: α-cyclopropyl α-iminoesters, which are structurally similar to the target molecule, can undergo tandem reactions that result in ring-opened products. researchgate.net It is plausible that under specific conditions, this compound could undergo similar rearrangements, potentially leading to the formation of linear, unsaturated amino acid derivatives. The cleavage is often initiated by the interaction of a reagent with the adjacent functional groups.

Functional Group Interconversions at the Amino and Ester Moieties

The amino and ester groups are readily modified using standard organic transformations, allowing for the synthesis of a diverse library of derivatives.

Transformations of the Amino Group:

N-Protection: The primary amine can be easily protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent synthetic steps.

N-Acylation/Amidation: The amino group can react with acyl chlorides or carboxylic acids (using coupling agents) to form N-acyl derivatives (amides).

N-Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Transformations of the Ester Group:

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) or acid. This is a fundamental step for incorporating the amino acid into peptides via amide bond formation.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the presence of the desired alcohol and a suitable catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol (2-amino-3-cyclopropylpropan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the aid of specific catalysts.

Synthesis of Constrained β-Amino Acid Derivatives

A notable strategy for the synthesis of optically active cyclopropane β-amino acid derivatives involves the olefination of cyclopropanone (B1606653) surrogates followed by a telescopic aza-Michael reaction. This approach provides an efficient route to highly enantioenriched trans-β-cyclopropyl-modified β-alanines (β-CMAs).

The synthesis commences with readily available 1-sulfonylcyclopropanols, which serve as stable precursors to cyclopropanones. The addition of stabilized phosphorus ylides to these surrogates generates highly electrophilic alkylidenecyclopropanes. These intermediates are not isolated but are directly subjected to a telescopic aza-Michael reaction in the presence of a chiral amine. This transformation proceeds with high diastereoselectivity, favoring the formation of the trans product. The use of a chiral amine as the aza-Michael donor allows for the production of highly enantioenriched β-amino acid derivatives.

The versatility of this method is demonstrated by its compatibility with various substituents on the phosphorus ylide and the use of different chiral amines, allowing for the synthesis of a range of enantioenriched β-CMA derivatives. Furthermore, this approach has been successfully applied to the rapid synthesis of peptidomimetics by employing a C-protected α-amino acid as the nucleophile in the aza-Michael addition.

Table 1: Key Steps in the Synthesis of Constrained β-Amino Acid Derivatives

StepDescriptionKey ReagentsOutcome
1Olefination of Cyclopropanone Surrogate1-Sulfonylcyclopropanol, Stabilized Phosphorus Ylide, N-Iodosuccinimide (NIS)Formation of a highly electrophilic alkylidenecyclopropane.
2Telescopic Aza-Michael ReactionAlkylidenecyclopropane (from Step 1), Chiral Amine or C-protected α-amino acidDiastereoselective and enantioselective formation of the trans-β-cyclopropyl amino acid derivative.

Methyl 2 Amino 3 Cyclopropylpropanoate in Advanced Organic Synthesis Applications

Strategic Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Molecules

Methyl 2-amino-3-cyclopropylpropanoate serves as a key precursor in the synthesis of a variety of biologically active molecules. The cyclopropyl (B3062369) moiety can act as a bioisostere for other chemical groups, offering a unique spatial arrangement that can lead to improved potency and selectivity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neuroscience research. While specific data on the methyl ester of 2-amino-3-cyclopropylpropanoate in this context is not detailed, the underlying principle of using the cyclopropylamino acid scaffold is well-established.

Furthermore, the synthesis of novel cyclopropyl nucleosides with antiviral properties highlights the utility of the cyclopropane (B1198618) ring in generating bioactive compounds. nih.govnih.gov These studies demonstrate the potential for derivatives of this compound to be explored in the development of new antiviral agents. The rigid nature of the cyclopropyl group can help to orient the pharmacophoric elements of a molecule in a conformation that is optimal for binding to a viral enzyme or protein.

Development of Novel Molecular Scaffolds for Therapeutic Agents

The unique three-dimensional structure of this compound makes it an attractive component for the construction of novel molecular scaffolds. These scaffolds can serve as the foundation for the development of new classes of therapeutic agents. The morpholine scaffold, for example, is a privileged structure in medicinal chemistry, and synthetic strategies leading to libraries of bioactive morpholines are of significant interest. nih.gov While direct synthesis from this compound is not explicitly detailed, its structural elements are amenable to incorporation into such heterocyclic systems.

The 2-aminothiophene scaffold is another versatile core structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov The amino acid functionality of this compound provides a handle for its integration into such heterocyclic frameworks, potentially leading to new therapeutic candidates with unique pharmacological profiles.

Role as a Chiral Building Block in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound, as a chiral, non-natural amino acid, is an excellent building block for the synthesis of peptidomimetics. researchgate.net

The introduction of this cyclopropyl-containing residue into a peptide sequence can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The constrained nature of the cyclopropyl group restricts the conformational freedom of the peptide backbone, leading to a more pre-organized and bioactive conformation. This approach has been successfully used to inhibit protein-protein interactions, which are implicated in a wide range of diseases. nih.gov

An efficient three-step synthesis of cyclopropyl peptidomimetics has been developed, showcasing the utility of this class of compounds in generating molecules that resemble pharmacologically active compounds. researchgate.net These peptidomimetics can be further diversified to create libraries of potential drug candidates.

Utility in the Construction of Compound Libraries and Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.govcam.ac.uk this compound is a valuable building block in DOS due to its unique stereochemistry and the ability of the cyclopropyl ring to introduce conformational constraints.

The use of such building blocks allows for the creation of compound libraries with a high degree of three-dimensional complexity, which is often associated with improved biological activity and selectivity. Natural products often serve as inspiration for the design of these libraries, and the incorporation of structural motifs found in nature, such as the cyclopropane ring, can increase the likelihood of discovering new bioactive compounds. nih.gov The development of synthetic routes that are amenable to parallel synthesis facilitates the efficient production of these libraries for drug discovery programs.

Contributions to Complex Natural Product Synthesis

The chiral pool is a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex molecules. mdpi.com Amino acids are a key component of the chiral pool, and non-natural amino acids like this compound can serve as valuable starting points for the total synthesis of complex natural products. nih.govnih.gov

The stereocenters present in this compound can be used to control the stereochemistry of subsequent reactions, enabling the asymmetric synthesis of the target molecule. While specific examples of the total synthesis of a complex natural product starting directly from this compound are not prominent in the literature, the principle of using chiral amino acids as starting materials is a cornerstone of modern organic synthesis. mdpi.comresearchgate.net

Application in Conformationally Constrained Amino Acid Scaffolds

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy to enhance their biological activity and stability. nih.gov The cyclopropane ring of this compound severely restricts the rotational freedom of the amino acid side chain and the peptide backbone. researchgate.net

This conformational restriction can lead to peptides that are locked into a specific bioactive conformation, thereby increasing their affinity for their biological target. The structural characteristics of the cyclopropane ring, such as the eclipsed conformation of cis-oriented substituents, create steric strain that limits bond rotation. researchgate.net This effect can be exploited to design peptides with well-defined three-dimensional structures.

Advanced Research Methodologies and Future Perspectives

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering insights that can be difficult to obtain through experimental means alone. For Methyl 2-amino-3-cyclopropylpropanoate, these methods are invaluable for understanding its synthesis and conformational preferences.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of chemical reactions. chemrxiv.orgresearchgate.netnih.gov By modeling the potential energy surface of a reaction, DFT allows researchers to identify transition states, calculate activation energies, and determine the thermodynamic favorability of different pathways. nih.govnih.gov

In the context of synthesizing this compound, DFT can be used to:

Investigate the mechanism of cyclopropanation reactions to form the three-membered ring.

Elucidate the stereochemical outcome of amination or esterification steps by comparing the energy barriers of competing transition states. acs.org

Analyze the role of catalysts in promoting specific reaction pathways, helping to optimize reaction conditions for higher yield and stereoselectivity. chemrxiv.org

These calculations provide a quantitative framework for understanding reaction mechanisms at the molecular level. rsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Step

ParameterReactant ComplexTransition State (TS)Product Complex
Relative Energy (kcal/mol) 0.0+15.2-25.7
Key Interatomic Distance (Å) 2.541.891.45
Imaginary Frequency (cm⁻¹) 0-345.20

This interactive table demonstrates the type of data generated from DFT calculations to map a reaction pathway, showing the energy barrier (activation energy) that must be overcome.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques, such as molecular mechanics and ab initio methods, are used to explore these possibilities. acs.orgacs.orgnih.gov

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Low-Energy Orientations
τ1 (N-Cα-Cβ-Cγ) Defines the orientation of the cyclopropyl (B3062369) group relative to the amino group.Staggered conformations are generally preferred.
τ2 (Cα-C-O-CH₃) Defines the orientation of the methyl ester group.Planar (s-cis or s-trans) conformations are common for esters.
τ3 (H₂N-Cα-C=O) Defines the relationship between the amine and carbonyl groups.Influences potential intramolecular hydrogen bonding.

This table outlines the critical rotational angles in this compound that would be systematically varied in a computational conformational search to find the most stable structures.

Computational models can predict a molecule's reactivity and the selectivity of its reactions. By analyzing the electronic structure, researchers can forecast how a molecule will behave in a chemical transformation. Key predictive tools include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's nucleophilic and electrophilic sites, respectively. The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

For this compound, these methods can help predict the outcome of further chemical modifications, guiding the synthesis of more complex derivatives. Furthermore, modern approaches are leveraging machine learning to build predictive models for stereoselectivity based on calculated molecular descriptors, moving towards a more data-driven approach to reaction design. chemistryworld.comarxiv.orgresearchgate.netarxiv.org

Analytical and Spectroscopic Characterization in Stereochemical Research

The precise determination of a molecule's three-dimensional structure and enantiomeric purity is paramount, particularly for compounds intended for biological applications. A suite of advanced analytical and spectroscopic techniques is employed for this purpose.

As this compound is a chiral molecule, separating its enantiomers is essential for research and development. Chiral chromatography is the gold standard for assessing enantiomeric purity. mdpi.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the direct separation of enantiomers. tandfonline.comtandfonline.comyakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are particularly effective for resolving amino acid derivatives. tandfonline.comyakhak.org

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers high resolution and sensitivity. sigmaaldrich.comnih.govdocumentsdelivered.comresearchgate.net Amino acid esters like this compound often require derivatization (e.g., acylation of the amino group) to increase their volatility for GC analysis. sigmaaldrich.com Cyclodextrin-based and amino acid derivative-based CSPs are commonly used in this technique. sigmaaldrich.comresearchgate.net

The choice of CSP and chromatographic conditions (mobile phase for HPLC, temperature program for GC) is critical for achieving baseline separation of the enantiomers. bldpharm.com

Table 3: Common Chiral Stationary Phases (CSPs) for Amino Acid Ester Separation

CSP TypeChiral Selector ExampleCommon ApplicationTechnique
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)N-protected amino acid estersHPLC
Macrocyclic Glycopeptide TeicoplaninUnderivatized amino acids and estersHPLC
Derivatized Cyclodextrin Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinAcylated/esterified amino acidsGC
Amino Acid Derivative L-valine-tert-butylamide polysiloxane (Chirasil-Val)N-acyl amino acid estersGC

This interactive table summarizes various types of chiral stationary phases and their typical applications in the enantiomeric separation of amino acid derivatives by HPLC and GC.

Once synthesized, the exact structure and stereochemistry of this compound must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the chemical structure of organic molecules in solution. st-andrews.ac.uk

¹H and ¹³C NMR: Provide information on the number and type of hydrogen and carbon atoms in the molecule.

Mass Spectrometry (MS): MS provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. wikipedia.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern of amino acid esters often involves characteristic losses of the alkoxy group (-OCH₃) or the entire ester function (-COOCH₃). nih.govlibretexts.orgmiamioh.edunih.gov

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to molecular chirality and is used to determine the absolute configuration of an enantiomer. nih.govwikipedia.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov By comparing the experimental CD spectrum of an enantiomerically pure sample to a spectrum predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration (R or S) can be confidently assigned. mtoz-biolabs.comamericanlaboratory.com

Table 4: Expected Spectroscopic Data for this compound

TechniqueObservationInformation Gained
¹H NMR Signals for -OCH₃, -NH₂, Cα-H, Cβ-H₂, and cyclopropyl protons.Confirms presence of all key proton environments and their coupling patterns.
¹³C NMR Signals for carbonyl carbon, ester methyl, Cα, Cβ, and cyclopropyl carbons.Confirms the carbon skeleton of the molecule.
HRMS Exact mass corresponding to the molecular formula C₇H₁₃NO₂.Unambiguously determines the elemental composition.
MS/MS Fragmentation ions corresponding to loss of ·OCH₃, ·COOCH₃, and parts of the side chain.Provides structural confirmation through fragmentation pathways.
CD Positive or negative Cotton effects in the UV region.Used to assign the absolute configuration (R/S) when compared to theoretical calculations.

This table summarizes the key information obtained from various spectroscopic techniques for the complete characterization of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

The definitive determination of the absolute stereochemistry of a chiral molecule like this compound is crucial for understanding its biological activity and for its application in stereospecific synthesis. X-ray crystallography stands as the gold standard for unambiguously assigning the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a detailed 3D model of the molecule, including the precise spatial orientation of each atom.

For chiral molecules, the determination of absolute configuration is often achieved through the use of anomalous dispersion. When the wavelength of the incident X-rays is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This phase shift, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry.

While a specific crystal structure for this compound is not publicly available in the searched literature, the methodology remains the most reliable approach for its eventual stereochemical elucidation. The general procedure would involve:

Crystallization: Growing single crystals of high quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the pure compound.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

Absolute Stereochemistry Determination: In the final stages of refinement, the absolute configuration is determined by analyzing the effects of anomalous scattering.

The table below outlines the typical parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules per unit cell.
Flack Parameter A value close to 0 indicates the correct absolute stereochemistry has been determined.
Bond Lengths and Angles Precise measurements of the distances between atoms and the angles between chemical bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule in the crystalline state.

Given the importance of stereochemistry in the biological activity of amino acid derivatives, obtaining the crystal structure of this compound would be a significant contribution to its chemical and pharmacological characterization.

Emerging Trends and Future Research Directions

The unique structural features of this compound, particularly the presence of the constrained cyclopropyl ring, position it as a valuable building block in various fields of chemical research. The future directions for research involving this compound are likely to focus on sustainable synthesis, rapid derivative discovery, and expanded applications in chemical biology.

Traditional organic synthesis often relies on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including non-natural amino acids. Future research on this compound will likely prioritize the development of more environmentally benign synthetic methods.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers several advantages, including high stereoselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced environmental impact. For instance, transaminases could be engineered to stereoselectively introduce the amino group, or cyclopropane-forming enzymes could be explored for the construction of the three-membered ring. A recent study on the biocatalytic synthesis of (S)-cyclopropylglycine using a self-sufficient bifunctional enzyme highlights the potential of this approach for producing cyclopropyl amino acids with high efficiency and stereopurity. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability compared to traditional batch processes. Reactions are performed in small-volume reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields, cleaner reactions, and reduced waste. The integration of in-line purification and analysis can further streamline the synthesis of this compound and its derivatives.

Use of Greener Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO2 is a core principle of green chemistry. Additionally, the development of catalytic methods that minimize the use of stoichiometric reagents will be a key focus.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

ApproachAdvantages
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources.
Flow Chemistry Enhanced safety and control, improved scalability and efficiency, potential for automation.
Green Solvents/Reagents Reduced environmental impact, improved worker safety, potential for easier product isolation.

High-throughput synthesis (HTS) platforms, often coupled with combinatorial chemistry, enable the rapid generation of large libraries of related compounds. These libraries can then be screened for desired biological activities, accelerating the drug discovery and material science research processes.

This compound represents a valuable scaffold for the creation of diverse chemical libraries. Its amino and ester functionalities provide convenient handles for derivatization. Future research will likely involve the integration of this compound into automated synthesis platforms to generate libraries of peptides, peptidomimetics, and other small molecules.

Key aspects of this research direction include:

Solid-Phase Synthesis: Adapting the chemistry of this compound for solid-phase peptide synthesis (SPPS) would allow for its incorporation into peptide libraries.

Parallel Synthesis: The use of multi-well plates and robotic liquid handling systems can be employed to perform numerous reactions simultaneously, each with a different building block or reagent, to rapidly generate a library of derivatives.

Diversity-Oriented Synthesis: This approach aims to create libraries of structurally diverse and complex molecules from a common starting material. This compound could serve as a key building block in such synthetic strategies.

The successful integration of this compound into HTS platforms would significantly accelerate the exploration of its structure-activity relationships and the discovery of novel bioactive molecules.

The cyclopropyl group imparts unique conformational constraints on molecules into which it is incorporated. This property has made cyclopropyl amino acids valuable tools in chemical biology for studying protein structure and function.

Future research is expected to further exploit the properties of this compound in several areas of chemical biology:

Conformationally Constrained Peptides: Incorporating this amino acid into peptides can induce specific secondary structures, such as turns or helices. These conformationally rigid peptides can exhibit enhanced biological activity, increased stability against proteolysis, and improved receptor selectivity. frontiersin.orgnih.gov They can be used to probe peptide-protein interactions and as starting points for the design of peptidomimetic drugs.

Chemical Probes: The cyclopropyl group can serve as a minimalistic and stable bioisostere for other chemical groups, or it can be functionalized to create chemical probes. For example, a derivative of this compound could be designed to include a reporter tag (e.g., a fluorophore or a biotin) or a photo-crosslinking group to study biological processes in living systems.

Enzyme Inhibitors: The rigid structure of the cyclopropyl ring can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, molecules containing this constrained amino acid can bind tightly to the active site of an enzyme and block its activity.

The continued exploration of these applications will undoubtedly solidify the importance of this compound and other cyclopropyl amino acids as versatile tools in the field of chemical biology.

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